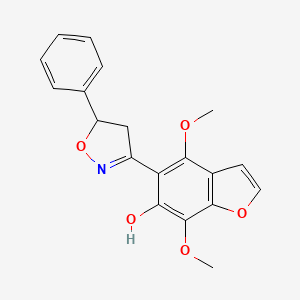
4,7-Dimethoxy-5-(5-phenyl-1,2-oxazolidin-3-ylidene)-1-benzofuran-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
The synthesis of 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol involves multiple steps, typically starting with the formation of the benzofuran core. The synthetic route often includes the following steps:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Methoxylation reactions are employed to introduce methoxy groups at the 4 and 7 positions.
Formation of Isoxazole Ring: The isoxazole ring is formed through cycloaddition reactions involving nitrile oxides and alkenes.
Final Coupling: The phenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share the benzofuran core but differ in their substituents and biological activities. The uniqueness of 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol lies in its specific combination of methoxy and isoxazole groups, which confer distinct chemical and biological properties .
Biological Activity
4,7-Dimethoxy-5-(5-phenyl-1,2-oxazolidin-3-ylidene)-1-benzofuran-6(5H)-one (CAS Number: 61340-52-1) is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
The molecular formula of the compound is C19H17NO5 with a molecular weight of 339.34 g/mol. The structure features a benzofuran core with methoxy and oxazolidine substituents, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO5 |
| Molecular Weight | 339.34 g/mol |
| CAS Number | 61340-52-1 |
| LogP | 1.62060 |
| PSA | 69.93000 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds containing oxazolidinone structures have been noted for their effectiveness against various bacterial strains, potentially offering therapeutic avenues for treating infections.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
- Antimalarial Activity : A study on structurally related hydrazones showed promising antimalarial effects by chelating iron and inhibiting heme polymerization in Plasmodium species . While specific data on the compound is limited, the structural similarities suggest potential for similar activity.
- Cognitive Enhancement : Research has explored cognitive enhancers that include oxazolidine derivatives. These studies indicate that such compounds could improve cognitive function by modulating neurotransmitter systems .
- Antioxidant Studies : Investigations into benzofuran derivatives have demonstrated their ability to scavenge free radicals effectively. This property is vital for developing drugs aimed at reducing oxidative damage in various diseases .
Properties
CAS No. |
61340-52-1 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4,7-dimethoxy-5-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C19H17NO5/c1-22-17-12-8-9-24-18(12)19(23-2)16(21)15(17)13-10-14(25-20-13)11-6-4-3-5-7-11/h3-9,14,21H,10H2,1-2H3 |
InChI Key |
SJIQGCXJUDNCPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C3=NOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















